molecular formula C9H19N3O6 B7821081 Ornithylaspartate

Ornithylaspartate

Cat. No.: B7821081
M. Wt: 265.26 g/mol
InChI Key: IXUZXIMQZIMPSQ-ZBRNBAAYSA-N
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Description

Ornithylaspartate is a stable salt formed by the combination of two amino acids, ornithine and aspartate. It plays a significant role in the urea cycle, which is crucial for the detoxification of ammonia in the liver. This compound is particularly noted for its therapeutic applications in treating hepatic encephalopathy, a condition characterized by elevated ammonia levels due to liver dysfunction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ornithylaspartate involves dissolving ornithine-alpha-ketoglutarate, ornithine citrate, or ornithine malate in water, followed by the addition of aspartic acid. The pH of the solution is adjusted to 7.0-8.0, and active carbon is added for decolorization. The solution is then filtered, and an organic solvent miscible with water is added to induce crystallization. The resulting crystals are filtered and dried .

Industrial Production Methods: In industrial settings, the preparation of this compound injection involves controlling the oxygen content by regulating temperature and introducing nitrogen during the preparation, filtering, filling, and fusing processes. This method ensures the quality and stability of the final product by maintaining low dissolved oxygen levels .

Chemical Reactions Analysis

Types of Reactions: Ornithylaspartate primarily undergoes transamination reactions, where it is converted to glutamate via glutamine synthetase. This process is crucial for the detoxification of ammonia in the liver .

Common Reagents and Conditions:

    Transamination: Involves enzymes such as glutamine synthetase and carbamoyl phosphate synthetase.

    Oxidation and Reduction: These reactions are less common for this compound but can occur under specific conditions involving strong oxidizing or reducing agents.

Major Products:

Scientific Research Applications

Ornithylaspartate has a wide range of applications in scientific research:

Mechanism of Action

Ornithylaspartate exerts its effects by enhancing the urea cycle in the liver, which facilitates the conversion of toxic ammonia into urea for excretion. It also promotes the synthesis of glutamine, which further aids in ammonia detoxification. The compound acts both peripherally (increasing urea and glutamine synthesis) and centrally (increasing glutamine synthesis in the brain), providing comprehensive protection against ammonia toxicity .

Comparison with Similar Compounds

    L-ornithine: An amino acid involved in the urea cycle.

    L-aspartate: Another amino acid that participates in transamination reactions.

    L-ornithine-alpha-ketoglutarate: A precursor used in the synthesis of ornithylaspartate.

Uniqueness: this compound is unique due to its dual role in enhancing both the urea cycle and glutamine synthesis, making it particularly effective in reducing ammonia levels and treating hepatic encephalopathy. Its combined action on peripheral and central pathways distinguishes it from other similar compounds .

Properties

IUPAC Name

[(4S)-4-amino-4-carboxybutyl]azanium;(2S)-2-amino-4-hydroxy-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.C4H7NO4/c6-3-1-2-4(7)5(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,6-7H2,(H,8,9);2H,1,5H2,(H,6,7)(H,8,9)/t4-;2-/m00/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUZXIMQZIMPSQ-ZBRNBAAYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)C[NH3+].C(C(C(=O)[O-])N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)C[NH3+].C([C@@H](C(=O)[O-])N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3230-94-2
Record name Ornithine aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3230-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ornithine L-form aspartate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003230942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ornithylaspartate
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Ornithylaspartate
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Ornithylaspartate
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Ornithylaspartate
Reactant of Route 6
Ornithylaspartate

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